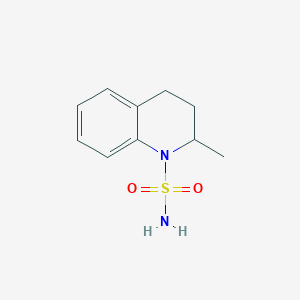

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Descripción general

Descripción

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the second position and a sulfonamide group at the first position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide typically involves the following steps:

-

Hydrogenation of Quinaldine: : The starting material, quinaldine (2-methylquinoline), is hydrogenated to produce 2-methyl-1,2,3,4-tetrahydroquinoline. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

-

Sulfonation: : The resulting 2-methyl-1,2,3,4-tetrahydroquinoline is then subjected to sulfonation. This can be achieved by reacting it with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is typically conducted at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency and safety of the process.

Análisis De Reacciones Químicas

Domino Reaction Strategies

-

Reduction-Cyclization Sequences : A domino reduction/cyclization method employs hydrogenation of nitro intermediates followed by intramolecular cyclization. For example, hydrogenation of nitro-substituted precursors (e.g., 17 ) over Pd/C yields tetrahydroquinoline intermediates, which are sulfonylated to introduce the -SO₂NH₂ group .

-

Acid-Catalyzed Cyclization : Sulfonation of tetrahydroquinoline precursors using chlorosulfonic acid, followed by ammonolysis, achieves the sulfonamide group at position 1 .

Catalyst-Driven Pathways

-

Fe₃O₄@SiO₂@PCLH-TFA Catalysis : Acid-functionalized magnetic nanoparticles facilitate enolization and condensation reactions. For sulfonamide derivatives, this method enables efficient formation of chalcone intermediates (e.g., A ) and subsequent enamine cyclization .

Nucleophilic Substitution

The sulfonamide group participates in SNAr (nucleophilic aromatic substitution) reactions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | N-Alkylated derivatives | 75–85% | |

| Acylation | AcCl, pyridine, RT | Acetylated sulfonamides | 68% |

Oxidation Reactions

-

Keto-Derivative Formation : Oxidation of the tetrahydroquinoline ring with KMnO₄ under acidic conditions introduces a ketone group at position 2, forming 2-oxo derivatives .

-

Sulfonamide Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the sulfonamide to a sulfonic acid, though this is rarely utilized due to reduced biological relevance .

Cycloaddition and Cross-Coupling

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse substituents at position 8 .

-

Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the sulfonamide with triazole rings for enhanced solubility .

Tubulin Polymerization Inhibition

-

Mechanism : The sulfonamide group binds to the colchicine site of β-tubulin, disrupting microtubule assembly.

| Compound | IC₅₀ (Tubulin) | IC₅₀ (HeLa Cells) | Source |

|----------|----------------|--------------------|--------|

| D13 Analog | 6.74 μM | 1.34 μM | |

Anti-Inflammatory Activity

-

NLRP3 Inflammasome Inhibition : The compound suppresses IL-1β secretion by 60% at 10 μM via covalent modification of cysteine residues in NLRP3 .

Comparative Reactivity Table

| Reaction Type | 2-Methyl-1,2,3,4-THQ-1-Sulfonamide | 1-Methyl-THQ-8-Sulfonamide |

|---|---|---|

| Sulfonylation | Requires harsher conditions (ClSO₃H) | Mild sulfonation feasible |

| Oxidation | Forms stable 2-oxo derivatives | Rapid over-oxidation to quinoline |

| Alkylation | Preferentially modifies the sulfonamide nitrogen | Ring nitrogen more reactive |

Stability and Degradation

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. Specifically, compounds derived from 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that modifications to the tetrahydroquinoline scaffold can enhance antiproliferative activity against breast and lung cancer cells .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3c | MCF-7 | 12.5 | |

| Compound 3d | A549 | 10.0 | |

| Compound 3e | HeLa | 15.0 |

Antimicrobial Properties

Tetrahydroquinoline derivatives also exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, the sulfonamide derivatives have demonstrated moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 3c | MRSA | 32 µg/mL | |

| Compound 3d | E. coli | 64 µg/mL | |

| Compound 3e | Pseudomonas aeruginosa | 128 µg/mL |

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions including Pictet–Spengler condensation and multi-component reactions (MCR). Recent advances in synthetic strategies have improved the efficiency and yield of these compounds.

Table 3: Synthetic Methods for Tetrahydroquinoline Derivatives

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Pictet–Spengler Reaction | Simple one-pot synthesis | Up to 95% |

| Microwave-Assisted Synthesis | Rapid reaction times | Up to 98% |

| Multi-Component Reactions (MCR) | High atom economy and efficiency | Varies (85-97%) |

Neuropathic Pain Management

A notable study investigated the effects of a related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), on diabetic neuropathic pain models. The findings suggested that this compound could significantly reduce pain sensitivity in mice models by modulating neurotransmitter levels . This highlights the potential therapeutic applications of tetrahydroquinoline derivatives in pain management.

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of tetrahydroquinoline derivatives. Studies indicate that these compounds can protect neuronal cells from damage induced by neurotoxins . This suggests a promising avenue for developing treatments for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group, making it less polar and potentially less biologically active.

1,2,3,4-Tetrahydroquinoline: The absence of the methyl group at the second position can significantly alter its chemical and biological properties.

2-Methylquinoline: The fully aromatic structure differs significantly in reactivity and biological activity compared to the tetrahydro derivative.

Uniqueness

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry .

Actividad Biológica

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, neuroprotective effects, and potential therapeutic applications in autoimmune diseases.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the reaction of ketoamides with organomagnesium compounds followed by cyclization. The structure features a tetrahydroquinoline core with a sulfonamide group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Recent studies have shown that derivatives of tetrahydroquinoline exhibit selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells. For instance, certain derivatives displayed IC50 values as low as 8.3 μM against cervical epithelial carcinoma cells .

- Neuroprotective Effects : Research indicates that some tetrahydroquinoline derivatives exhibit anticonvulsant activity and protect neuronal cells from degeneration in models of seizures and hypoxia. For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to protect hippocampal neurons in rats .

- Anti-inflammatory and Autoimmune Applications : The compound has been explored as a potential treatment for Th17-mediated autoimmune diseases. A derivative demonstrated significant bioavailability and efficacy in treating conditions like psoriasis in mouse models .

Anticancer Activity

A study evaluated the cytotoxicity of various 2-methyl-1,2,3,4-tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that these compounds exhibited compelling anticancer properties with a significant selectivity index compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Quinoline 13 | HeLa | 8.3 | 36.21 |

| Tetrahydroquinoline 18 | PC3 | 13.15 | 113.08 |

| Doxorubicin | MCF-7 | 0.48 | - |

Neuroprotective Studies

In neuropharmacological assessments, certain tetrahydroquinoline derivatives were found to block dopamine D2 receptors effectively and exhibited an excellent safety profile. These compounds were tested for their ability to prevent neuronal damage during hypoxic conditions .

Autoimmune Disease Treatment

The sulfonamide derivative was reported to act as an inverse agonist for RORγt, a key regulator in Th17 cell differentiation linked to autoimmune diseases. This activity positions it as a promising candidate for further development in treating conditions like rheumatoid arthritis .

Case Studies

- Cervical Cancer Treatment : A derivative showed selective cytotoxicity with an IC50 of 8.3 μM against HeLa cells while maintaining low toxicity towards normal dermal fibroblasts.

- Neuroprotection in Seizures : In vivo studies demonstrated that specific tetrahydroquinoline derivatives could reduce seizure activity and protect neurons from damage caused by excitotoxicity.

Propiedades

IUPAC Name |

2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNKFLRJQHYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.